2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a nitrile group at the 4-position and a methoxy group linked to a 1-methylpyrrolidine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 2-methoxypyridine with 1-methyl-2-pyrrolidinylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or ethyl acetate can aid in the extraction and purification of the final product . Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines from nitriles.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the nitrile and pyrrolidine moieties, making it less versatile in terms of reactivity.
1-Methyl-2-pyrrolidinylmethanol:
Pyridine-4-carbonitrile: Lacks the methoxy and pyrrolidine groups, reducing its ability to interact with biological targets.
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the pyridine and pyrrolidine rings enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-15-6-2-3-11(15)9-16-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3 |
InChI Key |
YKGMDUSQIAIKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1COC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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